7-Fluoro-2-methylbenzoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
7-fluoro-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 |
InChI Key |
PMICLDQQXZMSSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC=C2)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Insights of 7 Fluoro 2 Methylbenzoxazole
Influence of the Fluoro Group on the Electronic Structure and Reactivity of Benzoxazoles
The introduction of a fluorine atom into the benzoxazole (B165842) scaffold, creating 7-Fluoro-2-methylbenzoxazole, significantly alters the molecule's electronic properties and reactivity. This is primarily due to the high electronegativity of fluorine, which sets in motion a cascade of electronic effects that modulate the behavior of the entire heterocyclic system.
The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) on the benzoxazole ring system. nih.gov This effect polarizes the carbon-fluorine bond, leading to a decrease in electron density at the attached carbon and, to a lesser extent, throughout the aromatic ring. pressbooks.pub This increased electrophilicity at specific carbon positions can facilitate nucleophilic attack. For instance, in 5-fluorobenzo[d]oxazole-2-thiol, the fluorine at the 5-position increases the electrophilicity at the C2 position.
While fluorine is strongly electron-withdrawing by induction, it can also act as an electron-donating group through its lone pairs via a resonance effect (+R effect). rsc.org However, in many heterocyclic systems, the inductive effect is dominant. rsc.org The substitution of hydrogen with fluorine can lead to changes in the electron-density distribution within the molecule, which in turn affects its interactions with its environment. clockss.org The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which contributes to increased thermal and metabolic stability. pressbooks.pubmdpi.com
The aromaticity of the benzoxazole ring can also be modulated by fluorine substitution. The electron-withdrawing nature of fluorine can influence the delocalization of π-electrons within the ring system. This alteration in electronic distribution can impact the stability of reaction intermediates and transition states, thereby influencing reaction pathways and rates.
The presence of a fluorine atom can have a profound impact on the basicity of the nitrogen atom in the oxazole (B20620) ring. The strong inductive effect of fluorine withdraws electron density from the heterocyclic system, thereby reducing the availability of the nitrogen's lone pair to accept a proton. clockss.orgnih.gov This generally leads to a decrease in the basicity (pKa) of the nitrogen heterocycle. clockss.orgbeilstein-journals.org The extent of this decrease is often dependent on the proximity of the fluorine atom to the nitrogen. clockss.org
Fluorine can also participate in hydrogen bonding, acting as a hydrogen bond acceptor. harvard.eduresearchgate.net This interaction can influence the solvation of the molecule and its binding to biological targets. researchgate.net The ability of the fluoro group to engage in hydrogen bonding can affect the conformational preferences of the molecule. beilstein-journals.org
The substitution of fluorine can also influence the conformational behavior of the heterocyclic ring. beilstein-journals.orgchim.it While the benzoxazole ring is largely planar, the interactions between the fluorine atom and adjacent substituents can introduce subtle changes in molecular geometry. These conformational adjustments, though often small, can be significant in determining the molecule's ability to fit into an enzyme's active site or a receptor's binding pocket. beilstein-journals.org
Inductive Effects and Aromaticity Modulation by Fluorine Substitution
Reaction Pathways and Transformation Studies of this compound
The altered electronic landscape of this compound due to the fluorine substituent opens up specific reaction pathways and transformations.
Fluorinated heterocycles, including benzoxazoles, are known to participate in various cycloaddition reactions. researchgate.netresearchgate.net The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the benzoxazole system as a dienophile or dipolarophile in these reactions. For example, the propenyl group in 6-fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole (B2482858) engages in [3+2] cycloadditions with nitrile oxides. The presence of the fluorine atom influences the electronic properties of the double bond, affecting the regioselectivity and stereoselectivity of the cycloaddition.
Phosphine-catalyzed dearomative [3+2] cycloaddition reactions have been reported for benzoxazoles with cyclopropenones, leading to the formation of benzopyrrolo-oxazolone products. nih.gov The electronic nature of substituents on the benzoxazole ring, including electron-withdrawing groups like fluorine, can influence the reaction yields. nih.gov
Table 1: Cycloaddition Reaction Parameters
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | 6-fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole and nitrile oxides | (Diacetoxyiodo)benzene (10 mol%), p-TsOH (20 mol%), CH₂Cl₂ | Isoxazoline-fused derivatives | Fluorine increases electrophilicity at C-6. | |
| [3+2] Cycloaddition | Benzoxazoles and 1,2-diphenylcyclopropenone | Triphenylphosphine | Benzopyrrolo-oxazolone | Electron-withdrawing groups affect yield. | nih.gov |
The synthesis of benzoxazoles often involves rearrangement reactions. One common pathway is the Beckmann rearrangement of salicylaldoximes, which can be catalyzed by zeolites. researchgate.net This process involves a 1,2-o-hydroxyphenyl shift followed by intramolecular cyclization to yield the benzoxazole. researchgate.net The electronic properties of the aromatic ring, influenced by substituents like fluorine, can affect the rate and efficiency of this rearrangement.
Another important rearrangement in the context of benzoxazoles is the Smiles rearrangement. nih.gov This intramolecular nucleophilic aromatic substitution can be used to synthesize N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol derivatives. nih.gov The reaction proceeds through a spiro intermediate, and the ease of its formation can be influenced by the electronic nature of the benzoxazole ring.
Recent studies have also explored novel rearrangement reactions for the synthesis of unique benzoxazole derivatives. sioc-journal.cn These reactions can be sensitive to the electronic and steric environment of the starting materials, where a fluorine substituent could play a directing role. The biosynthesis of some benzoxazoles is also understood to proceed via rearrangement of an unstable ester intermediate. nih.gov
Cycloaddition Reactions Involving Fluorinated Heterocycles
Stereochemical Aspects of Fluorinated Benzoxazole Reactions
The stereochemistry of reactions involving fluorinated benzoxazoles is a critical aspect, particularly when chiral centers are formed. The presence of a fluorine atom can influence the stereochemical outcome of a reaction through steric and electronic effects. beilstein-journals.org
In cycloaddition reactions, the facial selectivity of the approach of the reacting partner can be influenced by the fluorine substituent. The stereoselective incorporation of fluorine into N-heterocycles can lead to dramatic changes in their physical and chemical properties. beilstein-journals.org Theoretical studies can be employed to understand the stability of different diastereoisomers and whether a single isomer is preferentially formed. scielo.br For instance, intramolecular hydrogen bonding has been shown to stabilize a particular stereoisomer in certain benzoxazole derivatives. scielo.br
The development of stereoselective fluorination methods has opened up possibilities for creating novel, stereochemically defined fluorinated N-heterocycles. beilstein-journals.org The conformational preferences of these molecules, influenced by the fluorine atom, can be crucial for their biological activity, as it dictates how they interact with chiral biological macromolecules. beilstein-journals.orgchim.it
Advanced Computational and Theoretical Chemistry Studies on 7 Fluoro 2 Methylbenzoxazole
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can accurately model molecular geometry and the distribution of electrons.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. europa.eugrafiati.com It is favored for its balance of accuracy and computational cost, making it suitable for medium-sized organic molecules like fluorobenzoxazoles. In DFT, the total energy of the system is expressed as a functional of the electron density.
Studies on related benzoxazole (B165842) derivatives often employ hybrid functionals, such as B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional), combined with Pople-style basis sets like 6-31G* or 6-311++G(d,p). semanticscholar.orgdergipark.org.trsemanticscholar.org For 7-Fluoro-2-methylbenzoxazole, a typical DFT calculation would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process determines the precise bond lengths, bond angles, and dihedral angles. Calculations on similar structures, such as 5-fluoro-2-methylbenzoxazole (B1333161) and other benzothiazole (B30560) analogues, have demonstrated that DFT methods can provide geometric parameters that are in excellent agreement with experimental data from X-ray crystallography. semanticscholar.orgresearchgate.net The presence of the fluorine atom at the 7-position is expected to have a subtle but significant impact on the planarity and bond lengths of the benzene (B151609) portion of the benzoxazole core due to its high electronegativity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. semanticscholar.orgossila.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For benzoxazole systems, the HOMO is typically a π-orbital distributed over the aromatic rings, while the LUMO is a π*-antibonding orbital. The introduction of a fluorine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO. Quantum chemical calculations on similar fluorinated benzoxazoles have shown that fluorine substitution significantly affects the HOMO and LUMO energy levels and the resulting energy gap, which in turn influences the molecule's photophysical properties. smolecule.com
Table 1: Illustrative Frontier Orbital Energies and Energy Gap for a Benzoxazole System Note: These values are representative examples based on DFT calculations for related benzoxazole derivatives and are intended for illustrative purposes.
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
This interactive table demonstrates typical energy values calculated for benzoxazole systems using DFT methods.
The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MESP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color spectrum.
Regions of negative potential (usually colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. In this compound, these regions are expected around the electronegative nitrogen, oxygen, and fluorine atoms. researchgate.net Regions of positive potential (colored blue) indicate a deficiency of electrons and are sites for nucleophilic attack; these are typically found around the hydrogen atoms. uni-muenchen.deresearchgate.net
MESP analysis provides a more comprehensive picture of reactivity than simple atomic charges, as it accounts for the spatial arrangement of all nuclei and electrons. mdpi.com For substituted benzoxazoles, the MESP map clearly shows how substituents alter the electronic landscape of the molecule, guiding intermolecular interactions and chemical reactions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps in Benzoxazole Systems
Prediction of Reactivity and Interaction Mechanisms through Computational Descriptors
Beyond orbital analysis and MESP maps, DFT calculations can be used to compute a range of chemical reactivity descriptors that quantify a molecule's response to chemical perturbations. These descriptors are derived from the changes in energy with respect to changes in the number of electrons.
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.
Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is approximated as η ≈ (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge. It is defined as ω = μ² / (2η).
Nucleophilicity: While there are several nucleophilicity indices, a simple approach considers the inverse of the electrophilicity index or is based on the HOMO energy.
Table 2: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula |
|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |
| Electronegativity (χ) | -μ |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / η |
This interactive table outlines the key global reactivity descriptors derived from conceptual DFT.
While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites within a molecule. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org It helps predict where a nucleophile or an electrophile is most likely to attack. wikipedia.orgscm.com
There are three main types of Fukui functions:
f⁺(r): For nucleophilic attack (attack by an electron donor). It corresponds to the electron density of the LUMO. High values indicate sites prone to accepting electrons.
f⁻(r): For electrophilic attack (attack by an electron acceptor). It corresponds to the electron density of the HOMO. High values indicate sites prone to donating electrons.
f⁰(r): For radical attack.
By condensing the Fukui function values onto individual atoms, one can rank the atoms in this compound according to their susceptibility to different types of attack. For instance, a high f⁻ value on a particular carbon atom in the benzene ring would suggest it is a likely site for nitration or other electrophilic substitution reactions. The dual descriptor , defined as the difference between f⁺(r) and f⁻(r), provides an even clearer picture, with positive values indicating an electrophilic site and negative values indicating a nucleophilic site. scm.com These tools are invaluable for understanding and predicting the regioselectivity of reactions involving fluorobenzoxazoles. nih.gov
Table 3: Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Fluoro-2-methylbenzoxazole |
| Benzothiazole |
| Adenine (B156593) |
Global and Local Reactivity Descriptors (Electronegativity, Chemical Potential, Hardness, Softness, Electrophilicity, Nucleophilicity)
Computational Modeling of Molecular Interactions and Binding Modes (e.g., Ligand-Target Docking)
While direct computational docking studies specifically targeting this compound are not extensively detailed in the available literature, a wealth of research on structurally related benzoxazole derivatives provides significant insights into their molecular interactions and binding modes with various biological targets. These studies utilize molecular docking simulations to predict the binding affinity, orientation, and key interactions of ligands within the active sites of proteins, offering a rational basis for their observed biological activities.
In silico molecular docking is a powerful tool in drug discovery that helps in understanding how a ligand, such as a benzoxazole derivative, fits into the binding pocket of a target protein. pnrjournal.com This computational method calculates the binding energy, with more negative values typically indicating a more favorable interaction. pnrjournal.com The analysis of these docked poses reveals crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues of the protein.
Research on various benzoxazole derivatives has demonstrated their potential to interact with a range of biological targets implicated in diseases like cancer, bacterial infections, and fungal infections. For instance, docking studies on novel benzoxazole derivatives have been conducted to evaluate their potential as anti-tubercular agents, with binding energies ranging from -6.9 to -10.4 kcal/mol. pnrjournal.com
One study focused on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. The molecular docking results indicated that the benzoxazole core of these molecules settles into a hydrophobic pocket formed by amino acid residues Ala118, Val166, Val168, Val169, and Ile182. nih.gov This binding mode orients the molecule in a specific L-shape that is recognized by the enzyme. nih.gov
In the context of anticancer research, benzoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.govtandfonline.comresearchgate.net Docking studies of a series of novel benzoxazole derivatives revealed their ability to fit within the ATP-binding site of VEGFR-2. tandfonline.com Specifically, the benzoxazole moiety often orients towards the hinge region of the active site, forming a hydrogen bond with the Cys917 residue. tandfonline.com In another study, a potent benzoxazole derivative, compound 12l , was shown to form a strong hydrogen bond with Cys919 in the hinge region, an H-bond with Glu885, and two hydrogen bonds with Asp1046 in the DFG motif, explaining its significant inhibitory activity. nih.gov
Furthermore, the introduction of a fluorine atom, a key feature of this compound, is often explored in medicinal chemistry to enhance biological activity. researchgate.netmdpi.com For example, a study on 1-[(4'-Fluoro benzyl, benzimidazole) -2-methyl thio] 5-methyl benzoxazole (a complex derivative containing a fluorinated moiety) was part of a series of compounds evaluated for anti-tubercular activity. pnrjournal.com The presence of fluorine can modulate factors like lipophilicity and electrostatic interactions, which can significantly influence binding affinity.
The table below summarizes the findings from various molecular docking studies on different benzoxazole derivatives, illustrating their potential targets and interaction patterns.
| Target Protein | Benzoxazole Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| VEGFR-2 | 2-phenyl-benzoxazole derivative 14n | Not Specified | Cys917 |
| VEGFR-2 | Benzoxazole derivative 12l | Not Specified | Cys919, Glu885, Asp1046 |
| S. aureus DNA gyrase | 7-methyl-2-substituted benzoxazole 21 | Not Specified | Consistent with observed biological activities |
| S. aureus Sortase A | 2-phenyl-benzo[d]oxazole-7-carboxamide derivative | Not Specified | Ala118, Val166, Val168, Val169, Ile182 (hydrophobic pocket) |
| M. tuberculosis target | 1-[(4'-Fluoro benzyl, benzimidazole) -2-methyl thio] 5-methyl benzoxazole | -6.9 to -10.4 (for the series) | Not Specified |
| Fatty Acid Amide Hydrolase (FAAH) | 2-methylbenzoxazole (B1214174) derivatives | Not Specified | Precise fit within active site limits size and depth |
Preclinical Biological and Pharmacological Investigations of 7 Fluoro 2 Methylbenzoxazole Derivatives
Diverse Preclinical Biological Activities Associated with Benzoxazole (B165842) Scaffolds
The benzoxazole scaffold, a bicyclic structure formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is a prominent heterocyclic compound in medicinal chemistry. nih.govchemistryjournal.net Its structural similarity to naturally occurring biomolecules like adenine (B156593) and guanine (B1146940) allows it to interact with various biological systems, leading to a wide spectrum of pharmacological activities. chemistryjournal.net Benzoxazole and its derivatives have demonstrated a broad range of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, and antidiabetic properties. nih.govchemistryjournal.netresearchgate.net
The versatility of the benzoxazole core allows for substitutions at various positions, which can significantly modulate its biological profile. chemistryjournal.net The 2-substituted benzoxazole derivatives, in particular, have been a focus of research due to their diverse medicinal applications. nih.gov Natural products containing the benzoxazole moiety have also shown potent anticancer activity. researchgate.net The incorporation of different heterocyclic rings and functional groups onto the benzoxazole backbone has led to the development of novel compounds with enhanced potency and selectivity. researchgate.net For instance, derivatives have shown promise as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in tumor angiogenesis. researchgate.netresearchgate.net Research has also explored their potential as antituberculosis agents and antitumor compounds that induce apoptosis in cancer cells. nih.govnih.gov
Enzymatic Inhibition and Receptor Modulation by Fluorinated Benzoxazoles
The introduction of fluorine into the benzoxazole structure is a key strategy in medicinal chemistry to enhance biological activity. researchgate.net Fluorine's unique properties, such as its high electronegativity and ability to form strong bonds, can improve a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. nih.gov This has led to the investigation of fluorinated benzoxazoles as potent and selective modulators of various enzymes and receptors.
CD73, a cell-surface enzyme that converts adenosine (B11128) monophosphate (AMP) to immunosuppressive adenosine, has emerged as a significant target in cancer immunotherapy. nih.govfrontiersin.org High expression of CD73 in the tumor microenvironment is often associated with poor prognosis and resistance to chemotherapy. nih.gov By generating adenosine, CD73 suppresses the anti-tumor immune response. nih.govnih.gov Consequently, inhibiting CD73 is a promising strategy to enhance anti-tumor immunity and improve the efficacy of other cancer treatments. frontiersin.orgnih.gov
The pharmacological inhibition of CD73 can potentiate the anticancer effects of other drugs. For example, combining a CD73 inhibitor with a NAMPT inhibitor (which depletes NAD+ and ATP levels in cancer cells) has been shown to enhance tumor growth inhibition and induce necrotic cell death in ovarian cancer models. oncotarget.com Preclinical studies have demonstrated that blocking the CD73-adenosinergic pathway can improve tumor control, especially when combined with other immune checkpoint inhibitors. frontiersin.org While research is ongoing, certain fluorinated benzoxazole derivatives have been identified as potential CD73 inhibitors. For example, a patent discloses N-(5-chloro-2-fluorophenyl)-2-(7-fluoro-2-methyl-1,3-benzoxazol-5-yl)-1,3-thiazole-4-carboxamide as a compound with CD73 inhibitory activity. epo.org
Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain. uthsc.edunih.gov Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers a more targeted approach to reducing inflammation with potentially fewer side effects. uthsc.eduacs.org The benzoxazole scaffold has been extensively explored for developing mPGES-1 inhibitors. uthsc.edu
A significant challenge in developing mPGES-1 inhibitors has been the difference in activity between human and murine enzymes, which complicates preclinical evaluation. nih.gov However, researchers have identified potent benzoxazole-based inhibitors. For instance, a series of benzoxazole piperidinecarboxamides developed by Pfizer showed high potency, with one compound demonstrating an IC₅₀ value of 3 nM against mPGES-1. researchgate.net Another study reported a benzoxazole derivative, compound 17d, with an IC₅₀ of 8 nM against human mPGES-1 and significant activity in a thermal hyperalgesia pain model. nih.gov These findings underscore the potential of the fluorinated benzoxazole scaffold in generating effective anti-inflammatory agents.
Table 1: Inhibition of mPGES-1 by Benzoxazole Derivatives
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid metabolism, inflammation, and cell differentiation. nih.govbenthamscience.com The PPAR family has three isoforms: PPARα, PPARβ/δ, and PPARγ. benthamscience.commdpi.com PPARγ is a primary regulator of lipid metabolism, and its activation is linked to glucose-lowering activity. nih.gov Consequently, both agonists and antagonists of PPARs are of significant therapeutic interest.
Benzoxazole derivatives have been investigated as modulators of PPARs. nih.gov While many studies have focused on developing PPARγ agonists for the treatment of diabetes, antagonists are also valuable tools for studying the receptor's function and have potential therapeutic applications, such as in obesity. nih.govnih.gov One study identified a benzoxazole derivative, JTP-426467, as a selective and potent PPARγ antagonist. nih.gov In vitro, JTP-426467 effectively antagonized PPARγ activity without affecting PPARα and inhibited the differentiation of adipocytes. nih.gov While this specific compound was not fluorinated, the study highlights the utility of the benzoxazole scaffold in targeting PPARs. Other research has shown that some natural compounds can activate both PPARα and PPARγ. mdpi.com
Benzoxazole derivatives have demonstrated inhibitory activity against various other enzymes, notably α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes. researchgate.net These enzymes are involved in the digestion of carbohydrates, and their inhibition can help control post-meal blood glucose levels.
Several studies have synthesized and evaluated fluorinated benzoxazole derivatives as inhibitors of these enzymes. researchgate.netresearchgate.net In one study, a benzoxazole analog with a para-fluoro substitution was the most potent inhibitor of both α-amylase and α-glucosidase, with IC₅₀ values of 1.17 µM and 1.73 µM, respectively. researchgate.net Another investigation found that a benzoxazole derivative containing a trifluoromethyl group was a highly effective inhibitor of α-amylase and α-glucosidase. researchgate.net The presence of the fluorine atom is often credited with enhancing the binding affinity of these compounds to the active sites of the enzymes through hydrogen bonding. researchgate.netnih.gov For instance, a synthesized benzoxazole enol-ester derivative showed significant, concentration-dependent inhibition of α-amylase, with 69% inhibition at a concentration of 2.0 mg/mL. researchgate.net
Table 2: α-Amylase and α-Glucosidase Inhibition by Fluorinated Benzoxazole Derivatives
Peroxisome Proliferator-Activated Receptor (PPAR) α/γ Antagonist Profiling
Structure-Activity Relationship (SAR) Derivations from Fluorine Substitution and Other Modifications
Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of lead compounds. For benzoxazole derivatives, SAR studies have consistently highlighted the importance of the type and position of substituents on the core structure. researchgate.net The incorporation of fluorine, in particular, has been shown to significantly enhance biological activities.
The electron-withdrawing nature of fluorine can influence the electronic distribution within the benzoxazole ring, affecting its interaction with biological targets. nih.govresearchgate.net Studies have shown that the presence of electron-withdrawing groups, such as halogens (fluorine, chlorine, bromine) or a nitro group, can improve the anti-proliferative activity of benzoxazole derivatives. researchgate.net The position of the fluorine atom is also critical; for example, fluoro groups at the ortho, meta, or para positions of an aromatic side chain attached to the benzoxazole scaffold have all resulted in excellent inhibitory activity against certain enzymes. nih.gov
In the context of α-amylase inhibitors, the presence of a fluoro group was found to be crucial for potent activity. acs.org Similarly, for urease inhibitors, compounds bearing halogen and methoxy (B1213986) substituents were found to be more potent. bohrium.com The ability of the fluorine atom to participate in hydrogen bonding and other intermolecular interactions often stabilizes the complex between the drug and its target enzyme or receptor, leading to enhanced potency. nih.gov The modification of other parts of the benzoxazole molecule, such as the introduction of sulfonamide or thiazolidinedione moieties, has also been explored to develop compounds with specific activities, like VEGFR-2 inhibition or PPARγ modulation. researchgate.netnih.govnih.gov These studies collectively demonstrate that strategic modifications, especially fluorination, are a powerful tool for fine-tuning the biological profile of benzoxazole derivatives.
Impact of Fluoro Position on Biological Efficacy and Selectivity
The strategic placement of a fluorine atom on the benzoxazole core is a critical determinant of a derivative's biological activity and target selectivity. The fluorine atom's high electronegativity and small size allow it to modulate the electronic properties of the aromatic ring system, influencing factors such as metabolic stability, binding affinity, and membrane permeability. While research directly comparing a comprehensive series of fluorinated 2-methylbenzoxazole (B1214174) isomers is limited, principles from related heterocyclic compounds provide insight into the potential effects of the fluorine's position.
The introduction of a fluoro-substituent can significantly alter the reactivity and metabolic fate of the parent molecule. For instance, studies on the structurally related methylbenz[a]anthracenes have shown that the influence of a fluorine substituent is not necessarily due to an increase in the reactivity of the ultimate active metabolite, but rather an effect on the initial metabolic steps that form it. nih.gov The position of the fluorine atom dictates which parts of the molecule are shielded from metabolic attack (e.g., by cytochrome P450 enzymes) and which electronic regions are modified, thereby altering the molecule's interaction with specific biological targets. nih.gov
In the context of benzoxazole derivatives, the placement of an electron-withdrawing group like fluorine alters the electron density at various positions on the ring, which can be crucial for target engagement. smolecule.com For example, in studies of quorum sensing inhibitors, the substitution pattern on the benzoxazole ring was found to be a key factor in bioactivity. tandfonline.com While a direct comparison with the 7-fluoro isomer is not detailed, research on 5- and 6-chloro substituted benzoxazoles showed similar, potent inhibitory activity, suggesting that for certain targets, the precise location of the halogen on the benzo ring may have less impact than its mere presence. tandfonline.com However, for other targets, selectivity can be finely tuned. The unique electronic environment created by a 7-fluoro substitution pattern, compared to a 5-fluoro or 6-fluoro pattern, would present a distinct electrostatic and steric profile to a target protein's binding pocket, potentially leading to differences in efficacy and selectivity. smolecule.com
Role of the Methyl Group and Other Substituents on Bioactivity Profiles
The methyl group at the 2-position of the benzoxazole ring plays a crucial role in defining the bioactivity profile of these derivatives. This small alkyl group can exert significant influence through what is sometimes termed the "magic methyl effect," where its presence can dramatically impact a molecule's potency, selectivity, and pharmacokinetic properties. nih.gov The methyl group can affect the molecule's conformation, which in turn influences its ability to fit into a biological target's binding site. nih.gov It can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov
The combination of a methyl group at the 2-position and a fluorine atom on the benzo ring creates a unique chemical entity with potential for enhanced biological activity compared to unsubstituted benzoxazoles. The electron-donating nature of the methyl group can electronically balance the electron-withdrawing effect of the fluorine atom, creating a distinct distribution of charge across the molecule that can be favorable for molecular recognition and binding. smolecule.com
The influence of other substituents on the benzoxazole core has been explored in various studies. In an investigation of benzoxazole sulfoxide (B87167) derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa, the nature and position of substituents were systematically varied to establish structure-activity relationships. The study found that a chloro-substitution on the benzoxazole ring was a key active functional group. tandfonline.com A comparison between different halogen substitutions at the para-position of a connected phenyl ring revealed that a chloro-substituent provided the best anti-biofilm effect, followed by fluoro- and then bromo-substitutions. tandfonline.com
| Compound Series | Substituent on Benzoxazole Ring | Substituent on Phenyl Ring (para-position) | Biofilm Inhibition Rate (%) |
|---|---|---|---|
| 6b | 5-Chloro | - | 46.13 ± 0.79 |
| 7b | 6-Chloro | - | 43.64 ± 2.49 |
| 6e | 5-Fluoro | - | 38.64 ± 0.32 |
| 6f | 5-Bromo | - | 14.60 ± 1.23 |
| 8b | 5-Methyl | - | 19.93 ± 0.57 |
| 9b | 5-Methoxy | - | 29.44 ± 0.39 |
Molecular Mechanisms of Action and Target Engagement Studies (Preclinical Focus)
Preclinical research has identified several potential molecular mechanisms through which 7-fluoro-2-methylbenzoxazole and related derivatives may exert their pharmacological effects. These compounds are investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents, reflecting their ability to interact with diverse biological targets. smolecule.comresearchgate.netchemistryjournal.net
One of the prominent mechanisms of action for benzoxazole derivatives is the inhibition of protein kinases. For example, novel benzoxazole derivatives have been designed and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in tumor angiogenesis. researchgate.net Molecular docking studies, a computational method to predict the binding orientation of a ligand to its target, have been employed to investigate the binding patterns of these compounds within the VEGFR-2 active site. researchgate.net These in-silico studies help in understanding the structural requirements for potent inhibition and guide the design of more effective anticancer agents. researchgate.net
Another significant area of investigation is the interaction of benzoxazole derivatives with microtubules. Certain fluorinated benzimidazole (B57391) derivatives, which share a similar heterocyclic core, have been shown to act as microtubule inhibitors. nih.gov These compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2-M phase and inducing apoptosis in cancer cells. nih.gov It is plausible that fluorinated benzoxazoles could share this mechanism, interfering with the cellular machinery essential for cancer cell proliferation.
Furthermore, some derivatives have been shown to inhibit DNA synthesis, which is a crucial mechanism for their anticancer activity. By interfering with this fundamental process, these compounds can trigger apoptosis in rapidly dividing cancer cells. In the realm of antimicrobial research, benzoxazole derivatives have been identified as inhibitors of quorum sensing in bacteria like P. aeruginosa, disrupting the cell-to-cell communication required for biofilm formation and virulence. tandfonline.comnih.gov
Target engagement studies for orexin-1 (OX1) receptor antagonists, which are investigated for addiction therapeutics, have also included benzoxazole-like structures. nih.gov These studies emphasize the importance of high selectivity for the intended target (e.g., OX1 over OX2 receptors) and utilize panels of other enzymes and receptors to confirm a lack of significant off-target activities, ensuring a focused pharmacological effect. nih.gov
| Molecular Target/Process | Derivative Type | Observed Effect | Reference Study |
|---|---|---|---|
| VEGFR-2 | Novel Benzoxazole Derivatives | Inhibition of kinase activity, cytotoxic against cancer cell lines. | researchgate.net |
| Microtubules | Fluorinated Benzimidazole Derivatives | Inhibition of tubulin polymerization, G2-M phase cell cycle arrest, apoptosis induction. | nih.gov |
| DNA Synthesis | 5-Fluoro-2-methylbenzoxazole (B1333161) | Inhibition of DNA synthesis, leading to anticancer activity. | |
| Quorum Sensing (in P. aeruginosa) | Benzoxazole Sulfoxide Derivatives | Inhibition of biofilm formation. | tandfonline.comnih.gov |
| Orexin-1 (OX1) Receptor | Benzoxazole-like structures | Antagonism of receptor activity for potential addiction treatment. | nih.gov |
Design and Synthesis of Advanced Benzoxazole Derivatives with 7 Fluoro 2 Methylbenzoxazole As a Core
Strategies for Rational Design of Novel Fluorinated Benzoxazole (B165842) Analogs
The rational design of new drug candidates aims to optimize their interaction with biological targets. Incorporating fluorine into the benzoxazole scaffold is a key strategy, as the element's high electronegativity and ability to form hydrogen bonds can enhance drug-target interactions. researchgate.netncl.ac.uk The design of novel analogs of 7-fluoro-2-methylbenzoxazole involves several strategic considerations.
One primary strategy is the modification of substituents on the benzoxazole ring system. The introduction of fluorine is known to influence the electronic properties of the molecule, which can lead to improved biological potency. nih.govnih.gov For instance, studies on other fluorinated benzoxazoles have shown that the position and number of fluorine atoms can drastically alter the compound's activity. In the design of mesogenic compounds, lateral difluoro-substitution was found to disrupt intermolecular packing, affecting the material's physical properties. tandfonline.com In a therapeutic context, the 4-fluoro substituent in certain indole-based inhibitors enhanced potency by over 50-fold. nih.gov
Another approach involves leveraging the known structure-activity relationships (SAR) of existing benzoxazole drugs. By analyzing how structural changes in known active compounds affect their biological function, researchers can make informed decisions about modifying the this compound core. For example, if a particular functional group at the 5-position is known to be crucial for activity, designers might introduce various bioisosteres at that position while retaining the 7-fluoro-2-methyl base structure to improve properties like solubility or metabolic stability.
Computational methods also play a vital role in the rational design process. Quantum mechanical calculations can predict the effect of fluorine substitution on the molecule's electronic distribution and reactivity, guiding the synthesis of the most promising candidates.
A common synthetic route to benzoxazole derivatives involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative. researchgate.netresearchgate.net For analogs of this compound, this would typically involve the reaction of 2-amino-6-fluorophenol (B142537) with acetic acid or a related reagent. Subsequent modifications can be made to other positions on the benzoxazole ring.
| Compound ID | Substituent at C6 | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 7a | 4-phenylpiperazin-1-yl | 71 | 153–154 | mdpi.com |
| - | Precursor: 4-Fluoro-5-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-2-nitro-phenol (6f) | 71 | 176–178 | mdpi.com |
| - | Precursor: 4-Fluoro-5-[4-(3-methoxy-phenyl)-piperazin-1-yl]-2-nitro-phenol (6i) | 73 | 148–149 | mdpi.com |
Scaffold Hybridization and Bioisosteric Replacements in Benzoxazole Drug Discovery
Scaffold Hybridization
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. researchgate.net This approach can lead to compounds with improved affinity, better selectivity, or a novel mechanism of action. The this compound scaffold can be hybridized with other heterocyclic systems known for their therapeutic relevance.
Examples of this strategy include the synthesis of benzoxazole-oxadiazole hybrids and benzoxazole-piperazine conjugates. mdpi.comresearchgate.net Researchers have successfully synthesized novel fluorinated 5-substituted 1,2,4-oxadiazole-3-yl benzoxazole derivatives which showed potent biological activities. researchgate.netscispace.com Another study described the synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, combining the fluorinated benzoxazole core with the piperazine (B1678402) moiety, a common feature in many CNS-active and anticancer drugs. nih.govmdpi.com This hybridization aims to leverage the favorable properties of both scaffolds to create a more effective drug candidate.
Bioisosteric Replacements
Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to a compound that retains or has improved biological activity. nih.govsci-hub.se This is a fundamental tactic in medicinal chemistry for optimizing lead compounds. drughunter.com
In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule.
Fluorine for Hydrogen: The substitution of a hydrogen atom with fluorine is a classic bioisosteric replacement. sci-hub.seu-tokyo.ac.jp Fluorine is sterically similar to hydrogen but is highly electronegative, which can alter the molecule's interactions with its target and improve metabolic stability by blocking sites of oxidation. nih.govu-tokyo.ac.jp
Methyl Group Replacements: The 2-methyl group could be replaced with other small alkyl groups, a trifluoromethyl group (CF3), or an amino group to probe the steric and electronic requirements of the target's binding pocket.
Benzoxazole Ring Analogs: The entire benzoxazole core can be considered a bioisostere of other bicyclic aromatic systems like benzimidazole (B57391) or benzothiazole (B30560). nih.gov These scaffolds share a similar size and shape but have different hydrogen bonding capacities and electronic properties, which can be exploited to fine-tune the compound's pharmacological profile.
In the design of new VEGFR-2 inhibitors, researchers replaced the fluorine atom in a known drug with bioisosteres like hydrogen or a methyl group to assess the impact on activity. nih.gov This highlights how systematic bioisosteric replacements can be used to optimize fluorinated benzoxazole derivatives.
Structure-Based Drug Design Approaches for Optimization of Fluorinated Benzoxazoles
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design and optimize inhibitors. nih.gov This approach is instrumental in transforming a promising hit compound into a potent and selective drug candidate.
The optimization of fluorinated benzoxazoles like those derived from the this compound core can be significantly accelerated using SBDD. The process typically begins with identifying a biological target and obtaining its 3D structure, usually through X-ray crystallography or NMR spectroscopy.
Molecular Docking: A key component of SBDD is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target. Researchers can dock virtual libraries of this compound analogs into the active site of a target protein. For example, in the development of new antimicrobial agents, molecular docking was used to predict how fluorinated benzoxazole derivatives bind to microbial DNA gyrase, providing insights into their mechanism of action. scispace.com Similarly, in the design of antiglioma agents, docking studies helped in understanding the binding modes of benzoxazole-based hydrazone derivatives. jrespharm.com
Pharmacophore Modeling: Based on the docking results and known active compounds, a pharmacophore model can be developed. This model defines the essential spatial arrangement of functional groups required for binding. The 7-fluoro atom, for instance, might be identified as a key hydrogen bond acceptor, and the 2-methyl group might fit into a specific hydrophobic pocket. This model then guides the design of new analogs with an improved fit.
Iterative Optimization: SBDD is an iterative process. The most promising compounds designed in silico are synthesized and tested for their biological activity. The structures of these new compounds in complex with the target can then be determined, providing further insights for the next round of design and optimization. nih.gov This cycle of design, synthesis, and testing is repeated to systematically improve the potency, selectivity, and pharmacokinetic properties of the lead compound.
| Compound ID | Target/Assay | Activity (IC₅₀) | Cell Line | Reference |
|---|---|---|---|---|
| 14a | Anti-proliferative | 4.054 ± 0.17 µM | MCF-7 | nih.gov |
| 14a | Anti-proliferative | 3.95 ± 0.18 µM | HepG2 | nih.gov |
| 14g | Anti-proliferative | 5.8 ± 0.22 µM | MCF-7 | nih.gov |
| 14g | Anti-proliferative | 10.73 ± 0.83 µM | HepG2 | nih.gov |
| 3g | Anticancer | 4.30 ± 0.28 µg/mL | C6 (glioma) | jrespharm.com |
Emerging Research Applications of 7 Fluoro 2 Methylbenzoxazole in Advanced Materials and Catalysis
Utilization in Fluorescent Probes and Sensor Technologies
The benzoxazole (B165842) core is a well-established fluorophore, and the introduction of a fluorine atom at the 7-position, combined with a methyl group at the 2-position, modulates its electronic properties to create a scaffold suitable for advanced fluorescent applications. nih.gov These molecules are integral to the design of fluorescent probes and sensors, which are engineered to detect and quantify specific analytes through changes in their fluorescence emission. researchgate.net
Research into fluorinated benzoxazoles and related structures has demonstrated their utility as sensitive detection agents. For example, derivatives of the closely related fluorinated benzoxadiazole, such as 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), are highly effective fluorogenic reagents for detecting thiols in biological samples like human plasma. caymanchem.com SBD-F itself reacts with thiols to produce a fluorescent adduct with distinct excitation and emission maxima at 380 nm and 515 nm, respectively. caymanchem.com This principle of designing probes that become fluorescent upon reacting with a target analyte is a key driver in sensor technology.
Furthermore, benzoxazole-based probes have been successfully designed for the detection of metal ions. A notable example is Zinbo-5, a ratiometric zinc probe that exhibits significant changes in both its excitation and emission spectra upon binding with Zn²⁺. researchgate.net This allows for quantitative imaging of intracellular zinc concentrations. researchgate.net The potential of 7-Fluoro-2-methylbenzoxazole lies in its capacity to serve as a foundational building block for similar, highly specific sensors. The fluorine atom can enhance photostability and quantum yield while also influencing the binding affinity and selectivity towards target analytes. The 2-methyl group provides a convenient synthetic handle for further functionalization, allowing for the attachment of specific recognition moieties to target ions, small molecules, or biomolecules. cymitquimica.com
| Compound | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Key Feature | Reference |
|---|---|---|---|---|---|
| 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) | Thiols (e.g., Cysteine) | 380 | 515 | Fluorogenic reaction with thiols. | caymanchem.com |
| Zinbo-5 | Zinc (Zn²⁺) | Changes upon binding | Changes upon binding | Ratiometric probe for intracellular imaging. | researchgate.net |
| 2-(Anthracen-9-yl)vinyl)benzoxazole (ABO) | Protons, Mechanical Force | 370 | Varies with solvent | Exhibits acidochromism and mechanochromism. | rsc.org |
Applications in Organocatalysis and Enzyme Mimicry
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a powerful alternative to traditional metal-based or enzymatic catalysts. beilstein-journals.org While direct use of this compound as a catalyst is not widely documented, its structural features make it a valuable scaffold for designing more complex organocatalysts. The benzoxazole moiety can act as a rigid, tunable ligand in asymmetric transformations. researchgate.net
The electron-withdrawing fluorine atom at the 7-position and the methyl group at the 2-position influence the electron density and steric environment of the heterocyclic system. These modifications can be exploited in the design of catalysts where the benzoxazole unit is responsible for coordinating to a substrate or a reactive intermediate. For example, the nitrogen atom in the oxazole (B20620) ring can act as a Lewis base or a hydrogen bond acceptor, crucial functionalities in many catalytic cycles. By incorporating the this compound core into larger chiral structures, such as those based on binaphthyl or cinchona alkaloids, it is possible to create a precisely defined chiral pocket for enantioselective reactions. beilstein-journals.org
In the context of enzyme mimicry, the benzoxazole heterocycle can mimic the function of amino acid residues in an enzyme's active site, such as histidine. Its ability to coordinate with metal ions or participate in hydrogen-bonding networks is key to this biomimetic potential. The this compound structure could be integrated into synthetic receptors or catalysts designed to perform specific biochemical transformations, such as hydrolysis or redox reactions, by mimicking the geometric and electronic environment of a natural enzyme.
Potential in Agrochemical Research and Development
The development of new agrochemicals is critical for ensuring food security, and organofluorine compounds play a significant role in this field. researchgate.net The introduction of fluorine into a potential agrochemical can enhance its biological activity, metabolic stability, and lipophilicity, which improves its uptake and transport within a target pest or plant. tcichemicals.com Approximately 30% of all commercial agrochemicals contain fluorine. tcichemicals.com
Benzoxazole derivatives are known to possess a wide range of biological activities, including antimicrobial and herbicidal properties. cymitquimica.comjustdial.com For instance, certain benzoxazole derivatives have been investigated for their ability to inhibit bacterial biofilm formation by interfering with quorum sensing pathways, a mechanism that could be exploited to control plant pathogens. nih.gov The transformation of chloronitrophenols, common industrial pollutants, by bacteria into a methylbenzoxazole derivative highlights the role of this scaffold in biological systems and detoxification pathways. researchgate.net
Therefore, this compound represents a promising starting point for the synthesis of new agrochemicals. The benzoxazole core provides the basic bioactive structure, while the fluorine atom can enhance its potency and persistence. The 2-methyl group offers a site for synthetic elaboration to optimize activity against specific targets, such as weeds, fungi, or insects. Structure-activity relationship (SAR) studies on related compounds have shown that the type and position of halogen substituents on the benzoxazole ring are critical for biological activity. nih.gov This suggests that this compound could serve as a valuable intermediate in the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.
| Activity | Target | Mechanism/Application | Reference |
|---|---|---|---|
| Antifungal | Pathogenic fungi | Used as a building block for antifungal drugs. | justdial.com |
| Antibacterial | Pathogenic bacteria (e.g., P. aeruginosa) | Inhibition of quorum sensing and biofilm formation. | nih.gov |
| Herbicide | Weeds | Serves as a synthetic intermediate for herbicidal compounds. | justdial.com |
| Insecticide | Insect pests | Used as a scaffold for developing insecticidal agents. | justdial.com |
Conclusion and Future Research Directions for 7 Fluoro 2 Methylbenzoxazole
Synthesis of Novel Analogs with Enhanced Specificity and Potency
Future synthetic efforts should focus on the creation of a diverse library of 7-Fluoro-2-methylbenzoxazole analogs. Systematic modification of the benzoxazole (B165842) scaffold will be crucial for developing compounds with improved biological efficacy and target specificity. Research should explore the introduction of various functional groups at different positions on the benzoxazole ring to probe structure-activity relationships (SAR). For instance, the synthesis of derivatives with substitutions at the 5- and 6-positions could modulate electronic properties and steric hindrance, potentially leading to enhanced interactions with biological targets. nih.gov Comparative studies with non-fluorinated and other halogenated (e.g., chloro, bromo) analogs will be instrumental in elucidating the specific role of the fluorine atom in biological activity. nih.govrsc.org The development of more efficient and scalable synthetic routes, possibly employing catalytic methods with agents like gold nanoparticles on titanium dioxide or zirconium-based catalysts, will be essential for producing these novel analogs in sufficient quantities for extensive testing. rsc.orgresearchgate.net
Deeper Mechanistic Understanding of Biological Interactions
While preliminary studies suggest potential antimicrobial and anticancer activities for benzoxazole derivatives, the precise molecular mechanisms of this compound remain largely uncharacterized. smolecule.com Future research must prioritize in-depth mechanistic studies to identify its specific cellular targets. Investigating its interactions with key enzymes, receptors, and signaling pathways will be fundamental. smolecule.com For example, exploring its potential to inhibit DNA synthesis, induce apoptosis in cancer cells, or interfere with microbial processes like quorum sensing, as seen with similar compounds, could reveal its therapeutic potential. nih.gov Advanced techniques such as X-ray crystallography of the compound bound to its biological target, along with computational modeling and molecular docking studies, will provide invaluable insights into the binding modes and interactions at the atomic level. core.ac.uk These studies will guide the rational design of next-generation analogs with optimized pharmacological profiles.
Expansion into New Material Science Applications
The inherent fluorescent properties of benzoxazole derivatives suggest that this compound could be a valuable component in the development of advanced materials. smolecule.com Further research should explore its potential as a building block for novel organic fluorophores, fluorescent dyes, and sensors. smolecule.comrsc.org Its application in organic light-emitting diodes (OLEDs), chemosensors for metal ion detection, and as a photoswitch should be systematically investigated. diva-portal.orgresearchgate.net The synthesis of polymers and liquid crystals incorporating the this compound moiety could lead to materials with unique optical and electronic properties, such as high birefringence and large dielectric anisotropy. researchgate.net Investigating the impact of the fluorine substituent on the photophysical properties, including quantum yield and thermal stability, will be critical for tailoring materials for specific applications in bioimaging and environmental monitoring. diva-portal.org
Interdisciplinary Research Opportunities
The multifaceted nature of this compound calls for a collaborative, interdisciplinary research approach. A synergistic effort between synthetic organic chemists, medicinal chemists, biologists, and material scientists will be essential to unlock its full potential. For instance, the development of drug delivery systems for targeted cancer therapy could benefit from the combined expertise of medicinal chemists and material scientists. Similarly, the creation of biocompatible fluorescent probes for real-time biological imaging requires a deep understanding of both its chemical properties and its interactions within a cellular environment. nih.gov Furthermore, exploring its use in agrochemicals, an area where benzoxazole compounds have shown promise, could present another fruitful avenue of research. core.ac.uk Such interdisciplinary collaborations will not only accelerate the pace of discovery but also foster innovation in the application of this versatile chemical scaffold.
Q & A
Q. What are the optimal synthetic routes for 7-Fluoro-2-methylbenzoxazole, and how can purity be validated?
The synthesis of benzoxazole derivatives typically begins with halogenated aniline precursors. For example, 7-chloro-6-fluoro-2-aminobenzothiazole was synthesized by refluxing 3-chloro-4-fluoroaniline with thiourea in ethanol . Key steps include:
- Chloroacetylation : Intermediate formation via reflux with chloroacetyl chloride (IR spectroscopy confirms NH and C=O stretches at 3454 cm⁻¹ and 1637 cm⁻¹, respectively) .
- Cyclization : Thiourea-mediated cyclization under microwave irradiation (130°C, 45 min) improves yield .
- Purity Validation : Thin-layer chromatography (TLC) with ethyl acetate:methanol:water (10:1:1) and melting point determination are standard .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H-NMR : Aromatic protons appear as singlets near 8.4 ppm, while methyl groups resonate at ~2.5 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., C-F stretches at 1200–1100 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C₇H₄ClFN₂S) by comparing calculated vs. experimental carbon/hydrogen/nitrogen percentages .
Advanced Research Questions
Q. How can researchers design pharmacological evaluations for this compound derivatives?
- In Vivo Models : Use rodent models for analgesic (e.g., tail-flick test) and anti-inflammatory (e.g., carrageenan-induced paw edema) assays. Compounds with 5-aminooxazolyl substituents showed moderate activity (p<0.05 vs. control) .
- Dose Optimization : Start with 10–50 mg/kg doses, adjusting based on toxicity screens (e.g., liver enzyme assays) .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups; report p-values with asterisks (*p<0.05, **p<0.01) .
Q. How should researchers reconcile contradictory data in biological activity studies?
- Structural Variability : Substitutions at the 2-position (e.g., methyl vs. aryl groups) significantly alter activity. For example, 7-chloro-6-fluoro derivatives with thiazole rings showed higher anti-inflammatory activity than oxazole analogs .
- Assay Conditions : Differences in solvent (DMSO vs. saline) or cell lines (HEK293 vs. HeLa) may explain discrepancies. Standardize protocols using guidelines from .
Q. What computational methods predict the binding affinity of this compound derivatives?
Q. How can reaction conditions be optimized to improve yield in benzoxazole synthesis?
Q. What strategies elucidate structure-activity relationships (SAR) for fluorinated benzoxazoles?
Q. What stability studies are required for this compound under experimental conditions?
- Degradation Pathways : Monitor hydrolytic stability at pH 7.4 (phosphate buffer, 37°C) using HPLC. Fluorine’s electron-withdrawing effect reduces hydrolysis rates compared to non-fluorinated analogs .
- Light Sensitivity : Store compounds in amber vials; UV-Vis spectroscopy tracks photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
